REACTION_CXSMILES
|
N[S:2]([C:5]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[C:14]([CH:20]([CH3:22])[CH3:21])[C:6]=1[C:7]([N:9](CC)CC)=[O:8])(=[O:4])=[O:3]>C(O)(=O)C>[CH:20]([C:14]1[CH:15]=[C:16]([O:18][CH3:19])[CH:17]=[C:5]2[C:6]=1[C:7](=[O:8])[NH:9][S:2]2(=[O:4])=[O:3])([CH3:22])[CH3:21]
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Name
|
|
Quantity
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429.6 g
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Type
|
reactant
|
Smiles
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NS(=O)(=O)C1=C(C(=O)N(CC)CC)C(=CC(=C1)OC)C(C)C
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Name
|
|
Quantity
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1.5 L
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
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DISSOLUTION
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Details
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The oily residue was dissolved in water (6 L)
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Type
|
FILTRATION
|
Details
|
The crude product was collected by filtration
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Type
|
WASH
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Details
|
washed with water (2 L)
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Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum for 18 hours
|
Duration
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18 h
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Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C2C(NS(=O)(=O)C2=CC(=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 303 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |